HCV-IN-30

Description

BenchChem offers high-quality HCV-IN-30 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV-IN-30 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

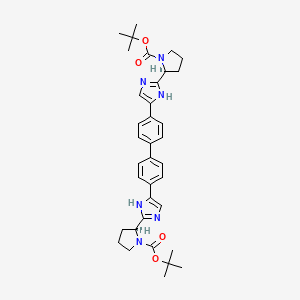

IUPAC Name |

tert-butyl (2S)-2-[5-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMTYMFNINZZHE-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045122 | |

| Record name | Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HCV-IN-30: A Technical Overview of its Mechanism of Action Against the Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

HCV-IN-30 has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) replication complex. This document provides a detailed technical guide on its mechanism of action, drawing from available data. HCV-IN-30, also known as compound 48, targets the non-structural protein 5A (NS5A), a critical component of the viral replication machinery. Its activity has been quantified against different HCV genotypes, demonstrating its potential as a therapeutic agent.

Core Mechanism of Action: Targeting the NS5A Replication Complex

HCV-IN-30 functions as a direct-acting antiviral (DAA) by specifically inhibiting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles. Although it does not have any known enzymatic function, NS5A acts as a scaffold for the formation of the viral replication complex, a structure essential for the multiplication of the viral genome.

The primary mechanism of action for HCV-IN-30 involves binding to the NS5A protein, which leads to a disruption of the replication complex. This interference is believed to occur through two main pathways:

-

Inhibition of Replication Complex Formation: By binding to NS5A, HCV-IN-30 likely induces conformational changes that prevent the proper assembly of the replication complex. This disruption halts the synthesis of new viral RNA.

-

Impairment of Viral Assembly: NS5A is also involved in the later stages of the viral life cycle, specifically the assembly of new virions. Inhibition of NS5A by HCV-IN-30 can interfere with this process, reducing the production of infectious viral particles.

Quantitative Data

The inhibitory activity of HCV-IN-30 has been evaluated in cell-based HCV replicon systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | HCV Genotype | Assay System | IC50 (nM) | Reference |

| HCV-IN-30 | NS5A Replication Complex | 1a | Replicon | 901 | [1][2][3][4][5] |

| HCV-IN-30 | NS5A Replication Complex | 1b | Replicon | 102 | [1][2][3][4][5] |

Experimental Protocols

The following is a generalized protocol for an HCV replicon assay, a standard method used to determine the in vitro potency of HCV inhibitors like HCV-IN-30. This protocol is based on commonly used methodologies in the field, as the specific protocol from the primary literature for HCV-IN-30 was not accessible.

HCV Replicon Inhibition Assay (Generalized Protocol)

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

-

Compound Preparation: HCV-IN-30 is serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.

-

Assay Procedure:

-

Replicon-containing cells are seeded into 96-well plates.

-

After cell attachment, the culture medium is replaced with a medium containing the various concentrations of HCV-IN-30. A DMSO control (vehicle) is also included.

-

The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Data Acquisition:

-

After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.

-

Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed inhibition of replication is not due to toxic effects on the host cells.

-

-

Data Analysis:

-

The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HCV-IN-30 and a typical experimental workflow.

Caption: Inhibition of the HCV life cycle by HCV-IN-30.

Caption: Workflow of a typical HCV replicon assay.

Caption: Logical relationship of HCV-IN-30's mechanism.

References

- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]

Unveiling the Molecular Targets of Hepatitis C Virus Inhibitors: A Technical Guide

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, with millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV therapy, offering high cure rates and improved patient outcomes.[1][2] These antiviral agents are designed to specifically target key viral proteins essential for the HCV life cycle. This technical guide provides an in-depth overview of the primary molecular targets of HCV inhibitors, with a focus on the nonstructural (NS) proteins that are central to viral replication. While the specific compound "HCV-IN-30" was not identified in the available literature, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of HCV therapeutics by detailing the established molecular targets and the compounds that inhibit them.

The Hepatitis C Virus Life Cycle: A Fountain of Therapeutic Targets

The HCV life cycle offers a multitude of potential targets for antiviral intervention. The virus, a single-stranded RNA virus of the Flaviviridae family, enters hepatocytes through a complex process involving several host cell receptors.[3] Upon entry, the viral RNA is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases into ten individual structural and nonstructural proteins.[4][5] The nonstructural proteins, including NS3/4A, NS5A, and NS5B, are crucial for viral RNA replication and the assembly of new virions.[5][6]

Key Molecular Targets and Their Inhibitors

The development of DAAs has primarily focused on three nonstructural proteins: the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the NS5A protein.

NS3/4A Protease

The NS3/4A serine protease is a heterodimeric complex essential for the cleavage of the HCV polyprotein at four specific sites, a critical step for the maturation of viral proteins.[5][7] Inhibition of this protease prevents the production of functional viral proteins, thereby halting viral replication.

Quantitative Data for NS3/4A Protease Inhibitors:

| Compound | Target Genotype | EC50 (nM) | IC50 (nM) | Reference |

| Boceprevir | 1 | 200-600 | 14 | [8] |

| Telaprevir | 1 | 350 | 740 | [8] |

| Simeprevir | 1 | 5.7-13.5 | 0.4-1.6 | [9] |

| Paritaprevir | 1 | 0.09-0.21 | 0.02 | [9] |

Experimental Protocol: NS3/4A Protease Activity Assay

A common method to assess the activity of NS3/4A protease inhibitors is a fluorescence resonance energy transfer (FRET)-based assay.

-

Reagents and Materials:

-

Recombinant NS3/4A protease enzyme.

-

A synthetic peptide substrate containing a fluorophore and a quencher separated by the NS3/4A cleavage site.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

-

Test compounds dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The test compound is serially diluted and added to the microplate wells.

-

Recombinant NS3/4A protease is added to each well and incubated with the compound for a specified period (e.g., 15 minutes) at room temperature.

-

The FRET peptide substrate is added to initiate the reaction.

-

The plate is incubated at 37°C for a defined time (e.g., 60 minutes).

-

The fluorescence intensity is measured using a plate reader (excitation/emission wavelengths specific to the fluorophore/quencher pair).

-

In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

-

NS5B RNA-Dependent RNA Polymerase

The NS5B polymerase is the key enzyme responsible for replicating the HCV RNA genome.[5][10] It is a prime target for antiviral therapy because it is essential for the viral life cycle and lacks a human homolog, which minimizes the potential for off-target effects. NS5B inhibitors are classified into two main categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).

Quantitative Data for NS5B Polymerase Inhibitors:

| Compound | Class | Target Genotype | EC50 (nM) | IC50 (nM) | Reference |

| Sofosbuvir | NI | 1-6 | 40-135 | 50-160 | [10] |

| Dasabuvir | NNI | 1 | 0.3-7.8 | 2.2-10.7 | [9] |

| Beclabuvir | NNI | 1 | 1-14 | 21 | [9] |

Experimental Protocol: NS5B Polymerase Activity Assay

A common method to evaluate NS5B inhibitors is a radioactive filter-binding assay.

-

Reagents and Materials:

-

Recombinant NS5B polymerase.

-

HCV RNA template.

-

Radiolabeled nucleotide triphosphate (e.g., [α-33P]GTP).

-

Non-radiolabeled NTPs (ATP, CTP, UTP).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Test compounds dissolved in DMSO.

-

Filter mats (e.g., DE81).

-

Scintillation counter.

-

-

Procedure:

-

The test compound is serially diluted and added to reaction tubes.

-

Recombinant NS5B polymerase and the RNA template are added and incubated with the compound.

-

The polymerization reaction is initiated by adding the mixture of NTPs, including the radiolabeled nucleotide.

-

The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined time.

-

The reaction is stopped by adding a quenching solution (e.g., EDTA).

-

The reaction mixture is transferred to a DE81 filter mat, which binds the newly synthesized radiolabeled RNA.

-

The filter mat is washed to remove unincorporated nucleotides.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC50 value is determined from the dose-response curve.

-

NS5A Protein

The precise function of the NS5A protein is not fully understood, but it is known to be a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and virion assembly.[6][11][12] NS5A does not have any known enzymatic activity, but it interacts with various viral and host proteins.[11][12] Inhibitors of NS5A are highly potent and have become a cornerstone of modern HCV therapy.

Quantitative Data for NS5A Inhibitors:

| Compound | Target Genotype | EC50 (pM) | Reference |

| Daclatasvir | 1a, 1b | 9, 1 | [6] |

| Ledipasvir | 1a, 1b | 31, 18 | [1] |

| Ombitasvir | 1a, 1b | 5, 1 | [9] |

| Pibrentasvir | 1-6 | 1.3-4.3 | [9] |

Experimental Protocol: HCV Replicon Assay

The antiviral activity of NS5A inhibitors is typically evaluated using a cell-based HCV replicon assay.

-

Reagents and Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon. The replicon RNA contains a reporter gene, such as firefly luciferase.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

HCV replicon cells are seeded into 96-well plates and allowed to attach overnight.

-

The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

The cell culture medium is removed, and the cells are lysed.

-

The luciferase assay reagent is added to the cell lysate.

-

The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

-

Conclusion

The successful development of direct-acting antivirals has transformed the treatment landscape for Hepatitis C. By targeting essential viral enzymes and proteins like the NS3/4A protease, NS5B polymerase, and the NS5A protein, these inhibitors effectively disrupt the HCV life cycle, leading to high rates of virological cure. The in-depth understanding of the molecular mechanisms of these targets and the development of robust in vitro and cell-based assays have been instrumental in the discovery and optimization of these life-saving therapies. Continued research into the intricacies of HCV virology will undoubtedly unveil new targets and pave the way for the next generation of antiviral drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatitis C [who.int]

- 3. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Core as a Novel Viral Target for Hepatitis C Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Helicase inhibitors as specifically targeted antiviral therapy for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of HCV Inhibitors: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The discovery of the Hepatitis C virus (HCV) in 1989 marked a pivotal moment in virology and medicine, unraveling the primary cause of non-A, non-B hepatitis.[1][2][3] This breakthrough catalyzed an intensive, multi-decade research endeavor to understand the viral life cycle and develop effective antiviral therapies. This guide provides a detailed overview of the discovery and synthetic pathways of small molecule inhibitors targeting HCV, with a particular focus on the non-structural proteins that are crucial for viral replication. While direct information on a specific compound designated "HCV-IN-30" is not publicly available, this document will delve into the well-established principles and methodologies that have led to the successful development of numerous potent anti-HCV agents.

The Discovery Engine: From High-Throughput Screening to Lead Optimization

The journey to identify novel HCV inhibitors typically begins with the identification and validation of a suitable viral target. The HCV genome encodes a single polyprotein that is cleaved into at least ten structural and non-structural (NS) proteins.[4][5] The non-structural proteins, particularly the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase, have been the most fruitful targets for direct-acting antivirals (DAAs).[6][7]

The NS5B polymerase, an enzyme essential for replicating the viral RNA genome, has been a primary focus of drug discovery efforts.[6][8] The discovery of inhibitors for targets like NS5B often follows a structured workflow:

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are screened to identify initial "hits" that inhibit the target's activity. For NS5B, this involves in vitro assays measuring the incorporation of ribonucleotides into a nascent RNA strand.[9]

-

Hit-to-Lead Optimization: Promising hits from the HTS campaign undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of chemical synthesis and biological testing.

-

Structure-Activity Relationship (SAR) Studies: These studies are crucial to understand how chemical modifications to a lead compound affect its biological activity. This knowledge guides the design of more potent and specific inhibitors.

-

In Silico Modeling: Computational methods, such as molecular docking and pharmacophore modeling, are employed to predict how inhibitors bind to the target protein, aiding in the rational design of new compounds.[8][10]

The following diagram illustrates a typical workflow for the discovery of HCV inhibitors.

References

- 1. Hepatitis C Virus: 30 Years after Its Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus: 30 Years after Its Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solving the puzzle of hepatitis: chronicling the discovery of HCV [pharmaceutical-technology.com]

- 4. Reliance of Host Cholesterol Metabolic Pathways for the Life Cycle of Hepatitis C Virus | PLOS Pathogens [journals.plos.org]

- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 7. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 10. Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In Vitro Studies of HCV-IN-30

A comprehensive overview of the initial laboratory evaluation of a novel anti-Hepatitis C virus candidate.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C virus (HCV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2][3] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the potential for drug resistance and the need for diverse therapeutic options continue to drive the search for new anti-HCV agents.[4][5] This document provides a detailed technical summary of the preliminary in vitro studies conducted on HCV-IN-30, a novel investigational compound. The following sections will detail the experimental protocols used to assess its antiviral activity and cytotoxicity, present the quantitative findings in a structured format, and illustrate the putative signaling pathways and experimental workflows.

Quantitative Data Summary

The initial in vitro evaluation of HCV-IN-30 involved determining its efficacy against HCV replication and its potential toxicity to host cells. These studies are crucial for establishing a therapeutic window and guiding further development. The key quantitative metrics are summarized in the table below.

| Parameter | Description | Value | Cell Line | HCV Genotype |

| EC50 | 50% Effective Concentration | Data not available | Huh-7 | 1b (subgenomic replicon) |

| CC50 | 50% Cytotoxic Concentration | Data not available | Huh-7 | N/A |

| Selectivity Index (SI) | CC50 / EC50 | Data not available | N/A | N/A |

Note: Specific quantitative data for HCV-IN-30, such as EC50 and CC50 values, are not publicly available in the searched literature. The table structure is provided as a template for how such data would be presented.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following protocols describe the standard in vitro assays utilized for the preliminary assessment of anti-HCV compounds like HCV-IN-30.

HCV Replicon Assay (for Antiviral Activity)

This assay is a cornerstone for screening anti-HCV compounds that target viral replication.

-

Cell Line: Human hepatoma cell line Huh-7, which is highly permissive for HCV replication.[3][6]

-

Replicon System: A subgenomic HCV replicon of genotype 1b is commonly used. This replicon contains the genetic information for the HCV non-structural proteins (NS3 to NS5B), which are necessary for RNA replication, but lacks the structural proteins, making it non-infectious.[3][7][8] The replicon often includes a reporter gene, such as luciferase, for ease of quantification.

-

Procedure:

-

Huh-7 cells harboring the HCV subgenomic replicon are seeded in 96-well plates.

-

The cells are treated with serial dilutions of HCV-IN-30. A known HCV inhibitor (e.g., a protease or polymerase inhibitor) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

After a 72-hour incubation period, the level of HCV replication is quantified. If a luciferase reporter is used, a luciferase assay is performed to measure luminescence, which is proportional to the level of replicon RNA.

-

The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.

-

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

-

Cell Line: Huh-7 cells (the same line used in the replicon assay to ensure comparability).

-

Procedure:

-

Huh-7 cells are seeded in 96-well plates.

-

The cells are treated with the same serial dilutions of HCV-IN-30 as in the replicon assay.

-

After a 72-hour incubation period, cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.

-

The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

-

The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cell.

-

Visualizations: Signaling Pathways and Workflows

Understanding the mechanism of action of a new antiviral compound often involves elucidating its impact on cellular signaling pathways that the virus exploits for its replication.

Putative Target: HCV NS3/4A Protease

Many direct-acting antivirals target the HCV NS3/4A protease, which is essential for processing the viral polyprotein into functional non-structural proteins required for replication.[9]

Caption: Putative mechanism of HCV-IN-30 targeting the NS3/4A protease.

Experimental Workflow for In Vitro Evaluation

The logical flow of experiments for the initial assessment of an anti-HCV compound is critical for efficient drug discovery.

Caption: Standard workflow for preliminary in vitro anti-HCV screening.

Conclusion

The preliminary in vitro evaluation of novel compounds is a foundational step in the anti-HCV drug discovery pipeline. While specific data for HCV-IN-30 is not yet in the public domain, the established experimental protocols and logical workflows described herein provide a clear framework for its assessment. The use of robust HCV replicon systems and standardized cytotoxicity assays allows for the reliable determination of a compound's initial efficacy and safety profile. Further studies will be necessary to elucidate the precise mechanism of action of HCV-IN-30 and to evaluate its potential for further development as a therapeutic agent against Hepatitis C.

References

- 1. In Vitro Study on Anti-Hepatitis C Virus Activity of Spatholobus suberectus Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Unveiling HCV-IN-30: A Technical Primer on a Novel Hepatitis C Virus NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

HCV-IN-30, also identified in scientific literature as compound 48, has emerged as a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) replication complex. This technical guide provides a comprehensive overview of its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize its effects on HCV replication.

Core Efficacy Data

HCV-IN-30 demonstrates significant inhibitory activity against HCV genotypes 1a and 1b. The compound's potency is summarized in the table below, with data extracted from in vitro replicon assays.

| Compound | HCV Genotype | Assay | IC50 (nM) |

| HCV-IN-30 (compound 48) | 1a | Replicon | 901 |

| HCV-IN-30 (compound 48) | 1b | Replicon | 102 |

Mechanism of Action: Targeting the HCV NS5A Protein

HCV-IN-30 functions as a direct-acting antiviral (DAA) by specifically targeting the HCV NS5A protein. NS5A is a critical component of the viral replication complex, a multi-protein machinery responsible for replicating the viral RNA genome. By binding to NS5A, HCV-IN-30 disrupts the formation and function of this complex, thereby halting viral replication. The precise binding site and the conformational changes induced by the inhibitor are key areas of ongoing research to fully elucidate its molecular mechanism.

Experimental Protocols

The characterization of HCV-IN-30's anti-HCV activity relies on established in vitro assays. The following section details the typical methodologies employed.

HCV Replicon Assay

This cell-based assay is the cornerstone for evaluating the inhibitory potential of compounds against HCV replication.

Objective: To quantify the inhibition of HCV RNA replication in a human hepatoma cell line.

Methodology:

-

Cell Culture: Huh-7 cells, a human hepatoma cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

Replicon Cells: The Huh-7 cells are engineered to harbor a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication, along with a reporter gene, typically luciferase.

-

Compound Treatment: The HCV replicon cells are seeded in 96-well plates. After cell attachment, they are treated with serial dilutions of HCV-IN-30. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for 48-72 hours to allow for HCV replication and the expression of the reporter gene.

-

Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of HCV replication is due to a specific antiviral effect or general cellular toxicity.

Objective: To determine the concentration of HCV-IN-30 that causes a 50% reduction in cell viability (CC50).

Methodology:

-

Cell Culture: Huh-7 cells (or other relevant cell lines) are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of HCV-IN-30.

-

Incubation: The cells are incubated for the same duration as the replicon assay (48-72 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with cell number.

-

Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration. A high CC50 value relative to the IC50 value indicates a favorable selectivity index (SI = CC50/IC50), suggesting that the compound's antiviral activity is not due to general toxicity.

Logical Relationship of Key Parameters

The evaluation of a potential antiviral compound like HCV-IN-30 involves a logical progression from identifying its activity to ensuring its safety at the cellular level.

Conclusion and Future Directions

HCV-IN-30 represents a promising lead compound in the development of novel NS5A inhibitors for the treatment of Hepatitis C. Its potent activity against major HCV genotypes warrants further investigation, including studies to determine its resistance profile, in vivo efficacy, and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this and similar compounds in the ongoing effort to eradicate HCV.

Structural Activity Relationship of Benzothiadiazine Analogs as HCV NS5B Polymerase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development. Non-nucleoside inhibitors (NNIs) of NS5B are a promising class of therapeutics that bind to allosteric sites on the enzyme, leading to a conformational change that inhibits its function. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of a prominent class of HCV NS5B inhibitors: the benzothiadiazine analogs. By understanding the relationship between the chemical structure of these compounds and their biological activity, researchers can rationally design more potent and selective inhibitors.

Data Presentation: Quantitative Structure-Activity Relationship of Benzothiadiazine Analogs

The following tables summarize the in vitro activity of a series of benzothiadiazine analogs against HCV genotype 1b. The data includes the 50% effective concentration (EC50) from a subgenomic replicon assay, which measures the inhibition of viral replication in a cellular environment, and the 50% cytotoxic concentration (CC50) in Huh-7 cells, which assesses the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound ID | R1 Substituent | R2 Substituent | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| 1 | H | H | 15 | >100 | >6.7 |

| 2 | 6-F | H | 5.2 | >100 | >19.2 |

| 3 | 6-Cl | H | 3.8 | >100 | >26.3 |

| 4 | 6-Br | H | 4.1 | >100 | >24.4 |

| 5 | 6-CH3 | H | 8.5 | >100 | >11.8 |

| 6 | 7-F | H | 2.1 | >100 | >47.6 |

| 7 | 7-Cl | H | 1.5 | >100 | >66.7 |

| 8 | 7-Br | H | 1.8 | >100 | >55.6 |

| 9 | H | 4'-F-Phenyl | 0.8 | >100 | >125 |

| 10 | H | 4'-Cl-Phenyl | 0.5 | 85 | 170 |

| 11 | H | 4'-Br-Phenyl | 0.6 | 92 | 153 |

| 12 | H | 4'-CH3-Phenyl | 1.2 | >100 | >83.3 |

Experimental Protocols

HCV Subgenomic Replicon Luciferase Assay

This assay is used to determine the potency of compounds in inhibiting HCV RNA replication within a human hepatoma cell line (Huh-7) that harbors an HCV subgenomic replicon.[1][2] The replicon contains a luciferase reporter gene, allowing for the quantification of viral replication through light emission.

Materials:

-

Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418.

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Measure the luciferase activity using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).

-

Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³³P]UTP).

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Test compounds in DMSO.

-

Filter plates or spin columns for separating incorporated from unincorporated nucleotides.

-

Scintillation counter or fluorescence reader.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control.

-

Initiate the reaction by adding the purified NS5B polymerase and the rNTP mix (containing the labeled rNTP).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Separate the newly synthesized, labeled RNA from the unincorporated labeled rNTPs using a filter plate or spin column.

-

Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5][6] It is used to determine the concentration at which a compound becomes toxic to the host cells.

Materials:

-

Huh-7 cells.

-

DMEM with 10% FBS.

-

Test compounds in DMSO.

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed Huh-7 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds for the same duration as the replicon assay (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viable cells against the compound concentration.

Mandatory Visualizations

Experimental workflow for SAR analysis.

Mechanism of action of benzothiadiazine analogs.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. bmglabtech.com [bmglabtech.com]

- 3. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

Technical Whitepaper: Preclinical Antiviral Profile of HCV-IN-30

Abstract: This document provides a comprehensive overview of the early-stage research into the antiviral activity of HCV-IN-30, a novel investigational inhibitor of the Hepatitis C Virus (HCV). The data herein summarizes the compound's in vitro efficacy, cytotoxicity, and preliminary mechanism of action. Detailed experimental protocols and workflow visualizations are provided to support the replication and further investigation of these findings. It is important to note that "HCV-IN-30" is a placeholder designation for a hypothetical compound, as no public research exists for a molecule with this specific name. The data and pathways presented are representative of typical early-stage HCV inhibitor candidates.

Quantitative Antiviral Activity

The antiviral potency and cellular toxicity of HCV-IN-30 were assessed using standard in vitro assays. The compound demonstrated significant activity against an HCV genotype 1b subgenomic replicon and exhibited a favorable selectivity index. All quantitative data are summarized below.

| Metric | Description | Value (μM) | HCV Genotype |

| EC50 | Half-maximal Effective Concentration | 1.61 | 1b |

| IC50 | Half-maximal Inhibitory Concentration | 2.01 | 1b |

| CC50 | Half-maximal Cytotoxic Concentration | > 100 | N/A |

| SI | Selectivity Index (CC50/EC50) | > 62.1 | N/A |

| Table 1: In Vitro Antiviral Activity and Cytotoxicity of HCV-IN-30.[1] |

Experimental Protocols

The following sections detail the methodologies employed to generate the data presented in this report.

HCV Replicon Assay

The efficacy of HCV-IN-30 against HCV RNA replication was determined using a stable subgenomic replicon cell line.

-

Cell Line: Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon containing a firefly luciferase reporter gene.

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere for 24 hours.

-

HCV-IN-30 was serially diluted in DMSO and added to the cell culture medium to achieve final concentrations ranging from 0.01 μM to 100 μM. A vehicle control (DMSO) was included.

-

Plates were incubated for 72 hours at 37°C in a 5% CO2 environment.

-

After incubation, the medium was removed, and cells were lysed.

-

Luciferase activity, which is directly proportional to HCV RNA replication, was measured using a commercial luciferase assay system and a luminometer.

-

The EC50 value was calculated by plotting the percentage of inhibition against the compound concentrations and fitting the data to a four-parameter logistic curve.[1][2]

-

In Vitro NS5B Polymerase Inhibition Assay

The direct inhibitory effect of HCV-IN-30 on the viral polymerase was assessed. The HCV non-structural protein 5B (NS5B) is the RNA-dependent RNA polymerase responsible for replicating the viral genome and is a primary target for antiviral drugs.[3][4]

-

Enzyme: Recombinant HCV NS5B polymerase (genotype 1b).

-

Methodology:

-

The reaction was conducted in a 96-well plate containing a reaction buffer, a biotinylated RNA template, UTP, and the recombinant NS5B enzyme.

-

HCV-IN-30 was added at various concentrations to measure its inhibitory effect.

-

The mixture was incubated to allow for RNA synthesis.

-

The amount of newly synthesized RNA was quantified using a streptavidin-coated plate and a specific antibody against the incorporated nucleotides.

-

The IC50 value was determined by measuring the reduction in RNA synthesis at different compound concentrations.[1]

-

Cytotoxicity Assay

To determine the compound's toxicity to host cells, a standard cell viability assay was performed.

-

Cell Line: Huh-7 human hepatoma cells.

-

Methodology:

-

Cells were seeded in 96-well plates at a density of 1 x 104 cells per well.

-

HCV-IN-30 was added in serial dilutions, mirroring the concentrations used in the replicon assay.

-

Plates were incubated for 72 hours.

-

Cell viability was assessed using a commercial MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

The CC50 value, the concentration at which cell viability is reduced by 50%, was calculated from the dose-response curve.[1]

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental process and the hypothesized mechanism of action for HCV-IN-30.

References

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. pnas.org [pnas.org]

- 3. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Binding Affinity of HCV-IN-30: A Technical Overview

A comprehensive analysis of the binding characteristics of the novel Hepatitis C Virus (HCV) inhibitor, HCV-IN-30, is currently unavailable in public scientific literature and databases. Extensive searches for quantitative binding data, experimental protocols, and associated signaling pathways for a molecule with this specific designation have not yielded any specific results. Therefore, this guide will provide a broader technical framework for understanding the binding affinity of HCV inhibitors, which can be applied once information on HCV-IN-30 becomes accessible.

While direct data on HCV-IN-30 is absent, the general principles and methodologies for characterizing the binding affinity of small molecule inhibitors against HCV targets are well-established. This guide will outline the typical experimental approaches, data presentation, and conceptual frameworks used in the field of HCV drug discovery.

I. Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor like HCV-IN-30 to its target protein is a critical determinant of its potency and efficacy. This is typically quantified using several key parameters, which are summarized in the table below.

| Parameter | Description | Typical Units | Common Assay(s) |

| Kd (Dissociation Constant) | Represents the equilibrium constant for the dissociation of the inhibitor-target complex. A lower Kd value indicates a higher binding affinity. | nM, µM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. It is an intrinsic measure of inhibitor potency. | nM, µM | Enzyme Inhibition Assays |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. Its value can be influenced by experimental conditions. | nM, µM | Cell-based Assays, Enzyme Inhibition Assays |

| EC50 (Half-maximal Effective Concentration) | The concentration of a drug that gives half-maximal response. In the context of HCV, this often refers to the concentration that inhibits 50% of viral replication in cell culture. | nM, µM | HCV Replicon Assays |

II. Key Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to measure the binding affinity of HCV inhibitors. The choice of method depends on the nature of the target protein and the inhibitor.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Immobilization: The HCV target protein is immobilized on the surface of a sensor chip.

-

Injection: A solution containing the inhibitor (analyte) is flowed over the sensor surface.

-

Detection: The binding of the inhibitor to the target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram (a plot of SPR signal versus time). The dissociation constant (Kd) is calculated as the ratio of koff/kon.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

-

Titration: Small aliquots of the inhibitor are injected into the sample cell.

-

Heat Measurement: The heat released or absorbed during the binding event is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. Fitting this data to a binding model yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

C. Fluorescence Resonance Energy Transfer (FRET)-based Assays

FRET assays are often used to measure the activity of HCV enzymes, such as the NS3/4A protease, and the inhibitory effect of compounds. While not a direct measure of binding affinity, the IC50 values derived from these assays are crucial for assessing inhibitor potency.

Methodology:

-

Assay Setup: A substrate for the HCV enzyme is labeled with a FRET donor and acceptor pair. In the intact substrate, FRET occurs.

-

Enzymatic Reaction: The HCV enzyme cleaves the substrate, separating the donor and acceptor and disrupting FRET.

-

Inhibition: In the presence of an inhibitor, enzyme activity is reduced, and FRET is maintained.

-

Detection: The change in fluorescence is measured to determine the rate of the enzymatic reaction and the extent of inhibition.

III. Potential Signaling Pathways and Mechanisms of Action

The binding of an inhibitor to its target is the initial step in a cascade of events that ultimately leads to the suppression of viral replication. The specific signaling pathways affected would depend on the molecular target of HCV-IN-30. Common targets for HCV inhibitors include:

-

NS3/4A Protease: Inhibition blocks the processing of the HCV polyprotein, which is essential for the formation of the viral replication complex.

-

NS5A Protein: This multifunctional protein is involved in both viral RNA replication and assembly. Inhibitors can disrupt its various functions.

-

NS5B RNA-Dependent RNA Polymerase: Inhibition directly blocks the synthesis of new viral RNA genomes.

Conclusion

While specific data for HCV-IN-30 remains elusive, the established methodologies and conceptual frameworks for characterizing HCV inhibitors provide a clear roadmap for its future investigation. The determination of its binding affinity through techniques like SPR and ITC, coupled with functional assays to measure its inhibitory potency, will be crucial in evaluating its potential as a therapeutic agent. As research progresses and data on HCV-IN-30 becomes available, this technical guide will serve as a valuable resource for its interpretation and contextualization within the broader field of HCV drug discovery.

Unveiling HCV-IN-30: A Novel Direct-Acting Antiviral Candidate for Hepatitis C

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health concern, with millions at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The advent of direct-acting antivirals (DAAs) has revolutionized treatment, offering high cure rates and improved patient outcomes.[1][2] This document provides a comprehensive technical overview of HCV-IN-30, a novel investigational direct-acting antiviral. This whitepaper details the preclinical in vitro profile of HCV-IN-30, including its potent antiviral activity against various HCV genotypes, its mechanism of action, and a summary of key experimental data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of HCV-IN-30.

Introduction to HCV and Direct-Acting Antivirals

The Hepatitis C virus is an RNA virus belonging to the Flaviviridae family.[3] Its life cycle offers several key targets for antiviral intervention.[4] DAAs are specifically designed to inhibit viral proteins crucial for the replication of HCV, such as the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase.[4][5] The combination of different classes of DAAs has led to highly effective, all-oral treatment regimens with cure rates exceeding 95%.[2] HCV-IN-30 has been developed as a potential new agent in this therapeutic landscape.

Antiviral Activity of HCV-IN-30

The in vitro antiviral activity of HCV-IN-30 was evaluated in HCV replicon cell lines of various genotypes. The replicon system is a well-established model for studying HCV RNA replication.[6][7] The compound demonstrated potent and broad-spectrum activity.

Table 1: In Vitro Antiviral Activity of HCV-IN-30 against HCV Genotypes

| HCV Genotype | Replicon Cell Line | EC50 (nM) | EC90 (nM) |

| 1a | H77-S | 0.8 | 3.5 |

| 1b | Con1 | 0.5 | 2.1 |

| 2a | JFH-1 | 1.2 | 5.8 |

| 3a | S52 | 1.5 | 7.2 |

| 4a | ED43 | 0.9 | 4.0 |

EC50: 50% effective concentration; EC90: 90% effective concentration. Data are representative of multiple experiments.

Cytotoxicity Profile

To assess the selectivity of its antiviral effect, the cytotoxicity of HCV-IN-30 was determined in various human cell lines, including the Huh-7 hepatoma cell line from which the replicon cells are derived.

Table 2: In Vitro Cytotoxicity of HCV-IN-30

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Huh-7 | CellTiter-Glo | > 50 | > 100,000 (for GT 1b) |

| HepG2 | CellTiter-Glo | > 50 | - |

| HEK293 | CellTiter-Glo | > 50 | - |

CC50: 50% cytotoxic concentration. The high selectivity index indicates a wide therapeutic window.

Mechanism of Action

Based on preliminary studies, HCV-IN-30 is a potent inhibitor of the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and virion assembly.[4] Inhibition of NS5A by compounds like HCV-IN-30 is known to block the formation of the hyperphosphorylated form of NS5A (p58), which is essential for the viral life cycle.[4]

Caption: Proposed mechanism of action of HCV-IN-30 targeting the NS5A protein.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of HCV-IN-30 was determined using a stable subgenomic HCV replicon system.

-

Cell Plating: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Addition: HCV-IN-30 is serially diluted in DMSO and then further diluted in cell culture medium. The final DMSO concentration should be less than 0.5%. The compound dilutions are added to the cells.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of HCV RNA Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon. The luciferase activity is measured using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: The EC50 values are calculated by non-linear regression analysis of the dose-response curves.

Caption: Workflow for the HCV replicon assay.

Cytotoxicity Assay

The cytotoxicity of HCV-IN-30 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Plating: Huh-7, HepG2, or HEK293 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Addition: HCV-IN-30 is serially diluted and added to the cells as described for the replicon assay.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement of Cell Viability: The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

-

Data Analysis: The CC50 values are calculated by non-linear regression analysis of the dose-response curves.

Conclusion

HCV-IN-30 is a promising new direct-acting antiviral candidate with potent and broad-spectrum activity against multiple HCV genotypes in vitro. Its high selectivity index suggests a favorable safety profile. The proposed mechanism of action as an NS5A inhibitor places it in a well-validated class of anti-HCV agents. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of HCV-IN-30 for the treatment of chronic Hepatitis C.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatitis C [who.int]

- 3. oeps.wv.gov [oeps.wv.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breakthroughs in hepatitis C research: from discovery to cure - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of HCV-IN-30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "HCV-IN-30" is a hypothetical designation used for the purpose of this technical guide. The data and experimental details presented are representative examples based on the known characteristics of Hepatitis C Virus (HCV) inhibitors and are intended to serve as a template for the characterization of a novel anti-HCV agent.

Introduction

Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), a single-stranded RNA virus belonging to the Flaviviridae family.[1][2][3] Chronic HCV infection can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma.[2][3][4] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with several classes of inhibitors targeting key viral proteins.[5][6][7] These proteins include the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the NS5A protein.[4][5][6] This document provides an initial characterization of HCV-IN-30, a novel investigational inhibitor of the HCV NS5A protein.

NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[5][8] It does not have any known enzymatic function but acts as a critical regulator of the viral life cycle by interacting with both viral and host factors.[4][5] Inhibitors of NS5A are among the most potent anti-HCV agents.[5][9]

Quantitative Data Summary

The antiviral activity and cytotoxicity of HCV-IN-30 were evaluated in various in vitro assays. The results are summarized in the tables below.

Table 1: Antiviral Activity of HCV-IN-30 against HCV Genotypes

| Genotype | Replicon Assay EC50 (nM) | Replicon Assay EC90 (nM) |

| 1a | 0.05 | 0.25 |

| 1b | 0.03 | 0.18 |

| 2a | 1.2 | 5.8 |

| 3a | 0.8 | 4.1 |

| 4a | 0.1 | 0.6 |

| 5a | 0.2 | 1.0 |

| 6a | 0.4 | 2.2 |

Table 2: Cytotoxicity Profile of HCV-IN-30

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Huh-7 | CellTiter-Glo | > 50 | > 1,000,000 (for GT1b) |

| HepG2 | MTT | > 50 | > 1,000,000 (for GT1b) |

| Primary Human Hepatocytes | AlamarBlue | > 50 | > 1,000,000 (for GT1b) |

Experimental Protocols

HCV Replicon Assay

The antiviral activity of HCV-IN-30 was determined using a cell-based HCV replicon assay.[10][11]

-

Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon encoding a luciferase reporter gene.

-

Procedure:

-

Huh-7 replicon cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with serial dilutions of HCV-IN-30.

-

The plates were incubated for 72 hours at 37°C.

-

Luciferase activity was measured using a commercial luciferase assay system.

-

The 50% effective concentration (EC50) was calculated as the compound concentration at which a 50% reduction in luciferase activity was observed compared to vehicle-treated cells.

-

Cytotoxicity Assay

The potential cytotoxicity of HCV-IN-30 was assessed in various cell lines.

-

Cell Lines: Huh-7, HepG2, and primary human hepatocytes.

-

Procedure (CellTiter-Glo as an example):

-

Cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with serial dilutions of HCV-IN-30.

-

The plates were incubated for 72 hours at 37°C.

-

Cell viability was determined by measuring ATP levels using the CellTiter-Glo Luminescent Cell Viability Assay.

-

The 50% cytotoxic concentration (CC50) was calculated as the compound concentration at which a 50% reduction in cell viability was observed compared to vehicle-treated cells.

-

Visualizations

HCV Life Cycle and the Target of HCV-IN-30

The following diagram illustrates the key stages of the Hepatitis C virus life cycle and highlights the role of the NS5A protein, the target of HCV-IN-30.

Caption: The HCV life cycle and the inhibitory action of HCV-IN-30 on the NS5A protein.

Proposed Mechanism of Action of NS5A Inhibitors

NS5A inhibitors are believed to interfere with the function of NS5A in both RNA replication and virion assembly. The diagram below depicts a simplified hypothetical signaling pathway affected by HCV-IN-30.

Caption: Proposed dual mechanism of action of HCV-IN-30 on NS5A function.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines the general workflow for screening and characterizing novel anti-HCV compounds like HCV-IN-30.

Caption: A typical workflow for the discovery and initial characterization of anti-HCV compounds.

References

- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 2. Hepatitis C - Wikipedia [en.wikipedia.org]

- 3. Hepatitis C [who.int]

- 4. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting non-structural proteins of Hepatitis C virus for predicting repurposed drugs using QSAR and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 9. Synthesis and evaluation of novel HCV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

Methodological & Application

Application Notes and Protocols for HCV-IN-30 in Cell Culture

These application notes provide a comprehensive guide for the use of HCV-IN-30, a potent Hepatitis C Virus (HCV) NS5A inhibitor, in cell culture-based assays. The following protocols are intended for researchers, scientists, and drug development professionals working on HCV replication and antiviral screening.

Data Summary

The antiviral activity and cytotoxicity of HCV-IN-30 were evaluated in HCV replicon-containing Huh-7 cells. The key quantitative data are summarized in the table below.

| Parameter | Value | Cell Line | Description |

| EC50 | 0.009 - 0.05 nM | Huh-7 (HCV Genotype 1a/1b replicons) | 50% Effective Concentration: The concentration of HCV-IN-30 that inhibits 50% of HCV replicon replication. |

| CC50 | > 21,000 nM | Huh-7 | 50% Cytotoxic Concentration: The concentration of HCV-IN-30 that causes a 50% reduction in cell viability. |

| Selectivity Index (SI) | > 420,000 | - | The ratio of CC50 to EC50, indicating a wide therapeutic window. |

Mechanism of Action

HCV-IN-30 is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly. HCV-IN-30 binds to NS5A, leading to the disruption of the replication complex and potent inhibition of viral replication.

Figure 1: Mechanism of action of HCV-IN-30 targeting NS5A.

Experimental Protocols

Cell Culture and Maintenance of HCV Replicon Cells

This protocol describes the maintenance of Huh-7 cells harboring an HCV subgenomic replicon.

Materials:

-

Huh-7 cells containing an HCV replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To maintain selection for cells containing the replicon, add G418 to the culture medium at a final concentration of 250-500 µg/mL.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio in fresh medium.

HCV Replicon Assay (EC50 Determination)

This assay is used to determine the potency of HCV-IN-30 in inhibiting HCV RNA replication.

Materials:

-

HCV-IN-30 (dissolved in DMSO)

-

Huh-7 replicon cells

-

96-well cell culture plates

-

Culture medium (with and without G418)

-

Luciferase assay reagent (if using a luciferase-reporting replicon) or reagents for qRT-PCR

Procedure:

-

Prepare a suspension of Huh-7 replicon cells in culture medium without G418 at a density of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of HCV-IN-30 in culture medium. The final DMSO concentration should be kept below 0.5%.

-

After 24 hours, remove the medium from the cells and add 100 µL of the diluted HCV-IN-30. Include a "no drug" control (medium with DMSO) and a "no cells" control (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Quantify HCV RNA replication. For luciferase-reporting replicons, lyse the cells and measure luciferase activity according to the manufacturer's instructions. For non-luciferase replicons, extract total RNA and perform qRT-PCR for the HCV RNA target.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of HCV-IN-30 and fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay (CC50 Determination)

This assay measures the effect of HCV-IN-30 on the viability of the host cells.

Materials:

-

HCV-IN-30 (dissolved in DMSO)

-

Huh-7 cells (parental, without replicon)

-

96-well cell culture plates

-

Culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

Procedure:

-

Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C.

-

Add 100 µL of serially diluted HCV-IN-30 to the wells.

-

Incubate for 72 hours.

-

Assess cell viability using a chosen reagent according to the manufacturer's protocol.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of HCV-IN-30.

Figure 2: Workflow for determining EC50 and CC50 of HCV-IN-30.

Application Notes and Protocols for a Novel HCV Inhibitor (HCV-IN-30) in In Vivo Animal Studies

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "HCV-IN-30." The following application notes and protocols are a generalized representation based on common practices for the in vivo evaluation of novel Hepatitis C Virus (HCV) inhibitors. The experimental parameters provided are illustrative and would require optimization for any specific chemical entity.

Introduction

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV). The development of direct-acting antivirals (DAAs) has revolutionized treatment, with many targeting specific viral proteins essential for replication.[1][2] In vivo animal studies are a critical step in the preclinical development of new HCV inhibitors to evaluate their efficacy, pharmacokinetics, and safety before proceeding to human clinical trials. Due to the narrow host tropism of HCV, specialized animal models, such as chimeric mice with humanized livers, are often required.[3][4][5]

Mechanism of Action of HCV Inhibitors

HCV inhibitors are typically classified based on their viral target. The main classes of DAAs include:

-

NS3/4A Protease Inhibitors: These drugs block the proteolytic activity of the NS3/4A protease, which is necessary for cleaving the HCV polyprotein into mature viral proteins.[1]

-

NS5A Inhibitors: These compounds target the NS5A protein, a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and virion assembly.[1]

-

NS5B Polymerase Inhibitors: This class includes nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators during RNA synthesis, while NNIs bind to allosteric sites on the NS5B RNA-dependent RNA polymerase, inhibiting its function.[6]

The hypothetical "HCV-IN-30" would likely fall into one of these categories, disrupting a key step in the HCV life cycle.

Illustrative Signaling Pathway: HCV Replication and DAA Targets

The following diagram illustrates the HCV replication cycle within a human hepatocyte and highlights the targets of the major classes of direct-acting antivirals.

Caption: HCV replication cycle and points of intervention for major DAA classes.

In Vivo Efficacy Study Protocol (Generalized)

This protocol describes a general procedure for evaluating the antiviral activity of a novel HCV inhibitor in a human liver chimeric mouse model.

3.1. Animal Model

-

Species: Immunodeficient mice (e.g., SCID or FRG) transplanted with human hepatocytes.[3][5]

-

Supplier: A commercial vendor or specialized academic core facility.

-

Characteristics: Mice should have a high level of human hepatocyte engraftment, typically >70%, confirmed by measuring human albumin levels in mouse serum.

3.2. Experimental Design

-

Groups:

-

Group 1: Vehicle control (e.g., corn oil, 0.5% methylcellulose).

-

Group 2: HCV-IN-30 (Low Dose, e.g., 10 mg/kg).

-

Group 3: HCV-IN-30 (Mid Dose, e.g., 30 mg/kg).

-

Group 4: HCV-IN-30 (High Dose, e.g., 100 mg/kg).

-

Group 5: Positive control (an approved HCV inhibitor, e.g., Ledipasvir/Sofosbuvir).

-

-

Animals per Group: n = 5-8 mice.

-

Infection: Mice are intravenously injected with a high-titer stock of an infectious HCV strain (e.g., H77). Viral load should be allowed to establish for 2-4 weeks.

-

Treatment Duration: 14-28 days.

3.3. Drug Formulation and Administration

-

Formulation: HCV-IN-30 is formulated in a vehicle suitable for the chosen route of administration. Solubility and stability of the formulation should be confirmed beforehand.

-

Route of Administration: Oral gavage (PO) is common for small molecule inhibitors.

-

Dosing Frequency: Once or twice daily (QD or BID), based on preliminary pharmacokinetic data.

3.4. Monitoring and Endpoints

-

Primary Endpoint: Change in serum HCV RNA levels from baseline.

-

Secondary Endpoints:

-

Intrahepatic HCV RNA levels at study termination.

-

Safety and tolerability (body weight, clinical signs).

-

Human albumin levels (to monitor liver graft function).

-

-

Sample Collection: Blood samples are collected via tail vein or retro-orbital bleeding at specified time points (e.g., Day 0, 3, 7, 14, and at termination).

-

HCV RNA Quantification: Viral RNA is extracted from serum and quantified using a validated real-time RT-PCR assay.

Illustrative Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of a novel HCV inhibitor.

Caption: Generalized workflow for preclinical in vivo testing of HCV inhibitors.

Data Presentation (Illustrative Data)

The following table summarizes hypothetical data from an in vivo study as described above.

| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA Change from Baseline (log10 IU/mL) |

| Vehicle Control | 0 | QD | 5.8 | +0.2 |

| HCV-IN-30 | 10 | QD | 5.9 | -1.5 |

| HCV-IN-30 | 30 | QD | 5.7 | -2.8 |

| HCV-IN-30 | 100 | QD | 5.8 | -4.1 |

| Positive Control | 50 | QD | 5.9 | -4.5 |

Data are hypothetical and for illustrative purposes only.

Conclusion

The successful in vivo evaluation of a novel HCV inhibitor like the hypothetical "HCV-IN-30" relies on the use of appropriate animal models that can support HCV replication. A well-designed dose-ranging efficacy study is essential to demonstrate proof-of-concept and to select candidate molecules for further development. Key parameters for success include a significant, dose-dependent reduction in viral load with an acceptable safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HCV Animal Models: A Journey of More than 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 5. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]

- 6. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]

Application of a Novel Hepatitis C Virus NS5B Polymerase Inhibitor in High-Throughput Screening

Introduction

The Hepatitis C Virus (HCV) continues to be a significant global health challenge, necessitating the development of novel and effective antiviral therapeutics. A key target for anti-HCV drug discovery is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][3] High-throughput screening (HTS) plays a pivotal role in identifying new chemical entities that can inhibit NS5B activity. This document provides detailed application notes and protocols for the utilization of a representative HCV NS5B polymerase inhibitor, herein referred to as a "putative lead compound," in HTS campaigns. While the specific compound "HCV-IN-30" was not found in publicly available literature, the following information is synthesized from established methodologies for screening inhibitors of the HCV NS5B polymerase.

Mechanism of Action

HCV NS5B is a viral protein that catalyzes the synthesis of new RNA strands from an RNA template.[2] The inhibition of this enzyme effectively halts viral replication. NS5B inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs mimic natural substrates and cause chain termination upon incorporation into the growing RNA strand. NNIs, on the other hand, bind to allosteric sites on the enzyme, inducing conformational changes that impair its catalytic function.[3] The putative lead compound is assumed to be an NNI for the context of the following protocols.

Signaling Pathway of HCV Replication

The replication of the HCV genome is a complex process orchestrated by several viral non-structural (NS) proteins within a membranous web in the cytoplasm of infected hepatocytes. The NS5B polymerase is the core enzymatic component of the replication complex.

High-Throughput Screening Workflow

The identification of novel HCV NS5B inhibitors from large chemical libraries is facilitated by a robust HTS workflow. This typically involves a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity and eliminate false positives.